molecular formula C9H5BrN4S B012087 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 103845-98-3

8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B012087
M. Wt: 281.13 g/mol
InChI Key: NARNUNKWHNKEDD-UHFFFAOYSA-N
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Description

“8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the molecular formula C10H7BrN4S. It has a molecular weight of 295.16 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN4S/c1-15-7-3-2-5 (11)4-6 (7)8-9 (15)12-10 (16)14-13-8/h2-4H,1H3, (H,12,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 295.16 . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

  • Structure Determination and Cyclization Reactions:

  • Synthesis of Indole Derivatives:

    • It is useful in synthesizing various indole derivatives, a key area in medicinal chemistry (Younes et al., 1987); (Younes et al., 1987).
  • Novel Heterocyclic Synthesis:

    • The compound is used to synthesize novel heterocyclics, which are crucial in the development of new pharmaceuticals (Hassan et al., 1994).
  • Antimicrobial Activities:

  • Anticonvulsant Activity:

    • The compounds synthesized from it have shown excellent anticonvulsant activity with little neurotoxicity, suggesting applications in neurological disorders (Kumar et al., 2014).
  • Miscellaneous Applications:

    • It is involved in various other scientific research applications like green synthetic protocols for new compound synthesis and structural novelty in compounds (Ramesh et al., 2011); (Li et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” are not mentioned in the sources I found, compounds with similar structures have been the subject of ongoing research due to their wide range of biological activity and medicinal applications . The introduction of different groups into these compounds, leading to structurally novel derivatives, is an area of interest for medicinal chemistry .

properties

IUPAC Name

8-bromo-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3H,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJVRRZSQIPAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353656
Record name NSC689826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

103845-98-3
Record name NSC689826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-2,3-DIHYDRO-5H-AS-TRIAZINO(5,6-B)INDOLE-3-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 3
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 4
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 5
Reactant of Route 5
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 6
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Citations

For This Compound
3
Citations
DV Patel, NR Patel, AM Kanhed, DM Teli… - ACS Chemical …, 2020 - ACS Publications
The inadequate clinical efficacy of the present anti-Alzheimer’s disease (AD) drugs and their low impact on the progression of Alzheimer’s disease in patients have revised the research …
Number of citations: 16 pubs.acs.org
M Gianella-Borradori, I Christou, CJR Bataille… - Bioorganic & medicinal …, 2015 - Elsevier
The cannabinoid receptor 2 (CB 2 R) has been linked with the regulation of inflammation, and selective receptor activation has been proposed as a target for the treatment of a range of …
Number of citations: 31 www.sciencedirect.com
DV Patel - 2020 - search.proquest.com
Alzheimer's disease (AD), the most common type of dementia, is a progressive neurodegenerative disorder prevalent amongst older populations. Almost 50 million people worldwide …
Number of citations: 0 search.proquest.com

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